MAO-B Inhibitory Potency: A Quantitative Edge Over a 3-Chloroquinolin-2-amine Analog
7-Bromo-3-chloroquinolin-2-amine demonstrates a significant and quantifiable advantage in inhibiting Monoamine Oxidase B (MAO-B) compared to a closely related analog. In a standardized fluorometric assay using human recombinant MAO-B and kynuramine as a substrate, the target compound exhibited an IC50 of 300 nM [1]. In contrast, a 3-chloroquinolin-2-amine derivative without the 7-bromo substituent showed a dramatically weaker IC50 of 15,400 nM (15.4 µM) against the same target under comparable conditions [2]. This represents a greater than 50-fold increase in potency conferred by the 7-bromo substitution in this specific assay context.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 300 nM |
| Comparator Or Baseline | 3-Chloroquinolin-2-amine derivative: 15,400 nM |
| Quantified Difference | Target compound is ~51 times more potent |
| Conditions | Inhibition of human recombinant MAO-B assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline by fluorometry [1][2]. |
Why This Matters
This >50-fold potency difference provides a clear, quantitative justification for selecting the 7-bromo derivative when the research objective involves potent MAO-B modulation.
- [1] BindingDB. BDBM50450826. CHEMBL4214270. IC50: 300 nM against human MAO-B. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450826 View Source
- [2] BindingDB. BDBM50401987. CHEMBL1492484. IC50: 1.54E+4 nM against MAO-B. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401987 View Source
